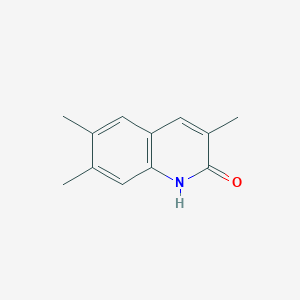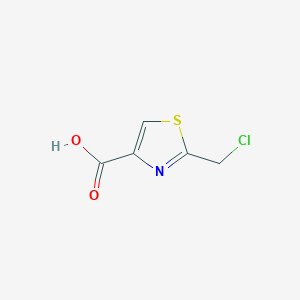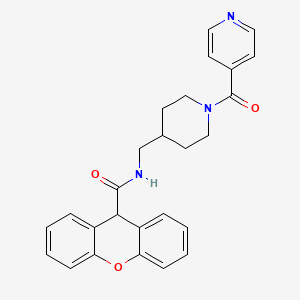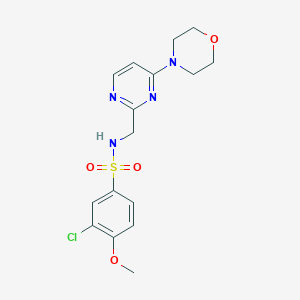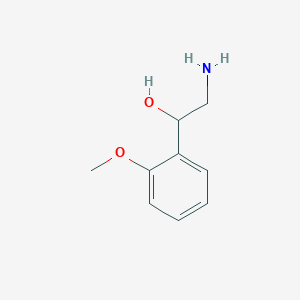
N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-5-methylisoxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH 2 group was revealed .Scientific Research Applications
Design and Anticancer Activity
Compounds structurally similar to N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-5-methylisoxazole-4-carboxamide have been designed and synthesized for anticancer evaluation. For instance, derivatives of N-substituted benzamides, featuring oxadiazol and thiophenyl moieties, demonstrated significant anticancer activities against various cancer cell lines, including breast, lung, colon, and ovarian cancers. These findings underscore the potential of such compounds in cancer therapy, highlighting their ability to inhibit cancer cell proliferation effectively (Ravinaik et al., 2021).
Antimicrobial and Antiepileptic Applications
Research into related compounds has also revealed antimicrobial and antiepileptic activities. Novel limonene and citral based 1,3,4-oxadiazoles, for example, have been synthesized and shown to exhibit significant antiepileptic effects through various pharmacological models. This indicates the potential of such compounds in the development of new antiepileptic medications (Rajak et al., 2013).
Inhibition of Dihydroorotate Dehydrogenase
Isoxazol derivatives, including compounds with similar structural features to the one , have been studied for their inhibitory effects on dihydroorotate dehydrogenase, an enzyme involved in pyrimidine synthesis. This inhibition has implications for immunosuppressive and anticancer drug development, providing a mechanistic basis for the therapeutic potential of these compounds (Knecht & Löffler, 1998).
Synthesis and Antidiabetic Screening
Furthermore, derivatives of 1,3,4-oxadiazole have been synthesized and screened for antidiabetic properties, illustrating the compound's relevance in exploring new treatments for diabetes. These studies involve evaluating the α-amylase inhibition capacity of the synthesized compounds, contributing to the understanding of their potential antidiabetic effects (Lalpara et al., 2021).
Green Synthesis and Antimicrobial Activity
The green synthesis of thiophenyl pyrazoles and isoxazoles adopting 1,3-dipolar cycloaddition methodology demonstrates the environmental friendliness of synthesizing such compounds. These compounds have shown potential antibacterial and antifungal activities, indicating their usefulness in addressing microbial resistance issues (Sowmya et al., 2018).
Future Directions
The future research directions for this compound could include further studies to determine its physical and chemical properties, its mechanism of action, and potential applications in fields such as medicinal chemistry, material sciences, and organic chemistry. Additionally, development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .
properties
IUPAC Name |
N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S/c1-7-9(6-15-20-7)13(19)16-10-4-5-22-11(10)14-17-12(18-21-14)8-2-3-8/h4-6,8H,2-3H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOHHPVVRVEZFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=C(SC=C2)C3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-N-[(4-pyrrolidin-3-yloxypyridin-2-yl)methyl]ethanamine;trihydrochloride](/img/structure/B2535661.png)


![N-{[1,1'-biphenyl]-4-yl}-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2535665.png)

![1-Iodo-3-(2-methoxyethyl)bicyclo[1.1.1]pentane](/img/structure/B2535668.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)urea](/img/structure/B2535669.png)
![1-(2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione oxalate](/img/structure/B2535671.png)

